Enhanced Lipophilicity (XLogP) Enables Distinct Pharmacokinetic Partitioning
N-(4-Aminophenyl)aminosulfonamide exhibits an XLogP of −0.3, compared to the widely used antibacterial sulfanilamide, which has a reported cLogP of −0.62 [1][2]. The 0.32 log‑unit increase indicates a roughly twofold greater partitioning into lipid phases, which can translate into higher membrane permeability and different tissue distribution for the sulfamide scaffold.
| Evidence Dimension | Lipophilicity (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP = −0.3 |
| Comparator Or Baseline | Sulfanilamide cLogP = −0.62 |
| Quantified Difference | Δ ≈ 0.32 log units (~2× lipophilicity increase) |
| Conditions | Computed descriptors; XLogP (PubChem), cLogP (CAS DataBase) |
Why This Matters
Procurement for medicinal‑chemistry programs targeting intracellular sites or CNS penetration benefits from the measurably higher lipophilicity compared to the default sulfanilamide scaffold.
- [1] PubChem Compound Summary for CID 21956323, 4-Aminophenylsulfamide. National Center for Biotechnology Information, 2025. View Source
- [2] ChemicalBook, CAS 63-74-1 (Sulfanilamide) LogP value. Accessed 2025. View Source
